5-Ethyl-5-(4-fluorophenyl)-2-methyl-1H-imidazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-5-(4-fluorophenyl)-2-methyl-1H-imidazol-4(5H)-one is a synthetic organic compound belonging to the imidazole family This compound is characterized by its unique structure, which includes an ethyl group, a fluorophenyl group, and a methyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-(4-fluorophenyl)-2-methyl-1H-imidazol-4(5H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroacetophenone, ethylamine, and methyl isocyanide.
Formation of Intermediate: The initial step involves the reaction of 4-fluoroacetophenone with ethylamine to form an intermediate imine.
Cyclization: The intermediate imine undergoes cyclization with methyl isocyanide under acidic or basic conditions to form the imidazole ring.
Final Product: The final step involves purification and isolation of the desired product, this compound, using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification methods such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-5-(4-fluorophenyl)-2-methyl-1H-imidazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Properties
Molecular Formula |
C12H13FN2O |
---|---|
Molecular Weight |
220.24 g/mol |
IUPAC Name |
4-ethyl-4-(4-fluorophenyl)-2-methyl-1H-imidazol-5-one |
InChI |
InChI=1S/C12H13FN2O/c1-3-12(11(16)14-8(2)15-12)9-4-6-10(13)7-5-9/h4-7H,3H2,1-2H3,(H,14,15,16) |
InChI Key |
NSFDGBXWNRIILW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=N1)C)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.